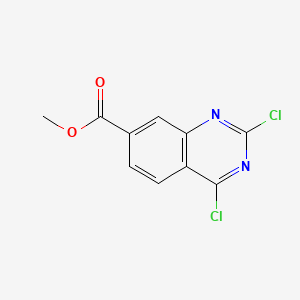












|
REACTION_CXSMILES
|
O[C:2]1[N:11]=C(O)[C:9]2[C:4](=[CH:5][C:6]([C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:8]=2)[N:3]=1.O=P(Cl)(Cl)Cl.P(Cl)(Cl)(Cl)(Cl)[Cl:23].C([O-])(O)=O.[Na+].[CH2:33]([Cl:35])Cl>O>[Cl:23][C:2]1[N:11]=[C:33]([Cl:35])[C:9]2[C:4](=[CH:5][C:6]([C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:8]=2)[N:3]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=NC2=CC(=CC=C2C(=N1)O)C(=O)OC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour at room temp
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the suspension heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight under nitrogen
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
In morning a dark orange solution has formed
|
|
Type
|
CUSTOM
|
|
Details
|
The POCl3 was removed
|
|
Type
|
CUSTOM
|
|
Details
|
the residue azeotroped with toluene
|
|
Type
|
CUSTOM
|
|
Details
|
to yield an orange solid that
|
|
Type
|
ADDITION
|
|
Details
|
added slowly
|
|
Type
|
CUSTOM
|
|
Details
|
the mix transferred to a sep-funnel
|
|
Type
|
CUSTOM
|
|
Details
|
The DCM layer was removed along with a large amount of ppt
|
|
Type
|
EXTRACTION
|
|
Details
|
The aq. was extracted with DCM (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
that was purified by Biotage 65 flash chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with DCM −3% MeOH/DCM over 3.5 L
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC2=CC(=CC=C2C(=N1)Cl)C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |